2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol
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Overview
Description
2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol is a complex organic compound that features a unique combination of fluorine, pyrrolo[2,3-b]pyridine, pyridine, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: Researchers explore its potential therapeutic applications, such as anticancer, antiviral, and antibacterial activities
Mechanism of Action
The mechanism of action of 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- 1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol
- 1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Uniqueness
The uniqueness of 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H12FN5O2 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-fluoro-5-[5-[4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C20H12FN5O2/c21-15-2-1-12(9-17(15)27)19-25-20(28-26-19)16-8-11(3-5-22-16)14-7-13-4-6-23-18(13)24-10-14/h1-10,27H,(H,23,24) |
InChI Key |
BJQJBKURRVHOKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C3=NC=CC(=C3)C4=CN=C5C(=C4)C=CN5)O)F |
Origin of Product |
United States |
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